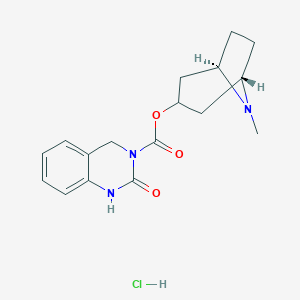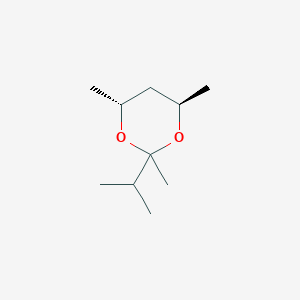
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as isodioxane and is commonly used in organic synthesis as a solvent, stabilizer, and reagent. The purpose of
Mecanismo De Acción
The mechanism of action of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is not well understood. However, it is believed that its unique cyclic structure and steric hindrance properties contribute to its ability to act as a solvent, stabilizer, and reagent in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane in laboratory experiments include its high boiling point, low toxicity, and ability to act as a solvent, stabilizer, and reagent in various chemical reactions. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane research. One direction is to explore its potential use as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. Another direction is to investigate its use in the synthesis of new polymers and resins with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is typically achieved through a multi-step process. The first step involves the reaction between 2,3-dimethyl-2-butene and ethylene oxide, followed by the addition of hydrochloric acid to produce 2,4,6-trimethyl-1,3-dioxane. The final step involves the resolution of 2,4,6-trimethyl-1,3-dioxane using a chiral auxiliary to obtain (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane.
Aplicaciones Científicas De Investigación
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane has been used in various scientific research applications, including organic synthesis, drug development, and material science. In organic synthesis, it is commonly used as a solvent and a reagent in reactions such as acylation, alkylation, and reduction. In drug development, it has been used as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. In material science, it has been used as a precursor for the synthesis of various polymers and resins.
Propiedades
Número CAS |
135637-12-6 |
|---|---|
Nombre del producto |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(5)11-8(3)6-9(4)12-10/h7-9H,6H2,1-5H3/t8-,9-/m1/s1 |
Clave InChI |
MJUYUWYOYGITMR-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC(O1)(C)C(C)C)C |
SMILES |
CC1CC(OC(O1)(C)C(C)C)C |
SMILES canónico |
CC1CC(OC(O1)(C)C(C)C)C |
Sinónimos |
1,3-Dioxane,2,4,6-trimethyl-2-(1-methylethyl)-,[4R-(2alpha,4alpha,6bta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



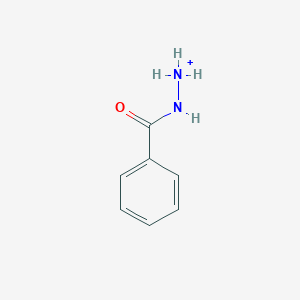
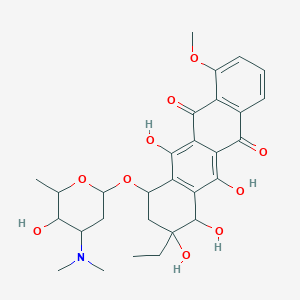

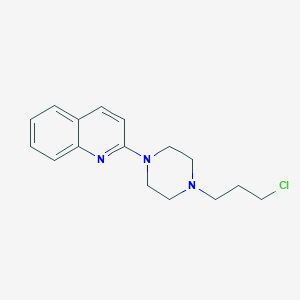
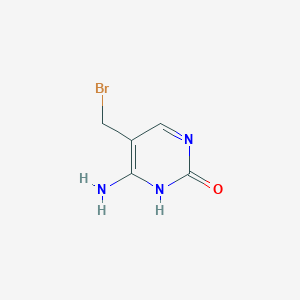
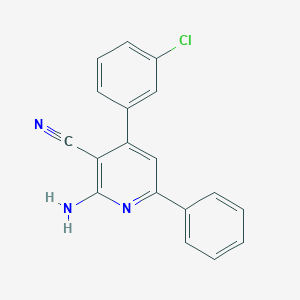
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
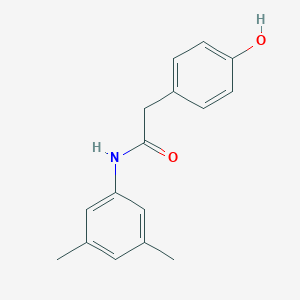

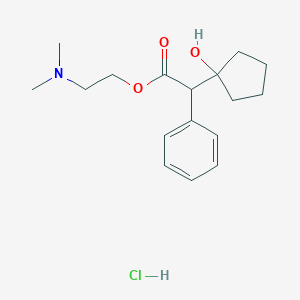
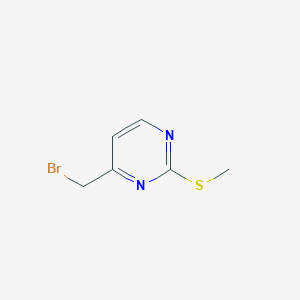
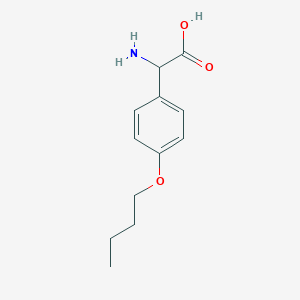
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
